molecular formula C18H14ClNO4 B2998109 N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 325802-24-2

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2998109
CAS No.: 325802-24-2
M. Wt: 343.76
InChI Key: CWTMDCYRBNEIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin-3-carboxamide derivative of significant interest in medicinal chemistry research. This compound features a coumarin core, a privileged scaffold in drug discovery known for its diverse pharmacological potential, fused with a chloro-methyl substituted aniline moiety via a carboxamide linker at the C-3 position. The C-3 position of the coumarin ring is a critical site for structural modification, known to profoundly influence biological activity . Coumarin derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects, making them a versatile template for developing novel therapeutic agents . Specifically, C-3 carboxamide-substituted coumarins have been identified as promising scaffolds in antibacterial research, particularly against Gram-positive strains like Staphylococcus aureus , and have shown potential as selective monoamine oxidase-B (MAO-B) inhibitors for neurological research . The structural architecture of this compound, combining the coumarin system with a specific aromatic amide, suggests potential for interacting with various enzymatic targets and justifies its investigation in structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex molecules, or as a probe for evaluating new biological targets in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-3-4-12(9-15(10)19)20-17(21)14-8-11-7-13(23-2)5-6-16(11)24-18(14)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTMDCYRBNEIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 325802-24-2, is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in treating neurodegenerative diseases.

  • Molecular Formula : C18H14ClNO4
  • Molar Mass : 343.76 g/mol
  • Structural Features : The compound features a chromene backbone with a carboxamide functional group and a chloro-methyl phenyl substituent, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its effects against different biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of chromene compounds exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for various derivatives, with some showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The most active derivatives demonstrated MIC values ranging from 0.22 to 0.25 µg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its potential as an anti-inflammatory agent. Research indicates that chromene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • Compounds similar to this compound have shown dual inhibitory effects against COX enzymes, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Potential

The neuroprotective effects of chromene derivatives have gained attention, particularly concerning their ability to inhibit cholinesterase enzymes:

  • Studies have shown that some chromene-based compounds can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of Alzheimer's disease. For example, certain derivatives exhibited IC50 values of 10.4 µM for AChE and 7.7 µM for BChE, indicating moderate to strong inhibitory activity .

Structure-Activity Relationship (SAR)

The structure of this compound plays a critical role in its biological activity:

Substituent Effect on Activity
Chloro GroupEnhances interaction with protein targets
Methoxy GroupInfluences lipophilicity and membrane permeability
Carboxamide FunctionalityEssential for biological activity

The presence of electron-withdrawing groups like chlorine enhances the compound's ability to form hydrogen bonds with target proteins, thereby increasing its biological efficacy .

Case Studies

  • Antimicrobial Evaluation : A study assessed the antimicrobial properties of several chromene derivatives, including this compound. The results indicated significant effectiveness against various bacterial strains, supporting further development as an antimicrobial agent .
  • Neuroprotective Activity : In vitro studies demonstrated that this compound could inhibit cholinesterases effectively, suggesting its potential use in treating cognitive decline associated with Alzheimer's disease. The dual inhibition of AChE and BChE may provide therapeutic benefits in managing symptoms of neurodegenerative disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Chromene-3-carboxamide Derivatives

The biological and physicochemical profiles of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Chromene Backbone) Molecular Weight (g/mol) Key Features
N-(3-chloro-4-methylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 2-oxo, 3-carboxamide (3-Cl-4-MePh) 343.76 Chloro-methyl group enhances lipophilicity; predicted high thermal stability.
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo, 3-carboxamide (4-SO₂NH₂Ph) Not reported Sulfamoyl group may enhance solubility and hydrogen-bonding interactions.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-oxo, 3-carboxamide (4-MeO-PhCH₂CH₂) Not reported Phenethyl chain with methoxy group increases steric bulk and flexibility.
N-(4-ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 6-methoxy, 2-oxo, 3-carboxamide (4-EtOPh) Not reported Ethoxy group may improve metabolic stability compared to methoxy analogs.
N-(2-hydroxyethyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (UHUWEA) 6-methoxy, 2-oxo, 3-carboxamide (HOCH₂CH₂) Not reported Hydroxyethyl group enhances hydrophilicity; failed ethanol solvate formation.

Key Research Findings

Crystallography and Stability
  • Chromene derivatives like 4-oxo-4H-chromene-3-carboxaldehyde (Fig. 1 in ) demonstrate versatile reactivity in cycloaddition and annulation reactions, suggesting that the ketone and carboxamide groups in the target compound could participate in similar interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.